![molecular formula C29H29N5OS B3004493 5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-06-8](/img/structure/B3004493.png)
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as 1,2,4-triazole derivatives, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving triazole derivatives are diverse. For instance, the synthesis of certain substituted 1,2,4-triazole analogues involves antimicrobial, antioxidant, and antiviral potential .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1,2,4-triazole derivatives, have been analyzed using various techniques. For instance, the IR absorption spectra of certain compounds were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs): are enzymes that catalyze the reversible hydration of carbon dioxide. Compounds related to the one have been shown to inhibit human carbonic anhydrase (hCA), particularly hCA II and VII . This inhibition can be useful in developing treatments for conditions like glaucoma, epilepsy, and even cancer, where abnormal CA activity is observed.
Antibacterial Agents
The structural analogs of this compound have demonstrated potential as antibacterial agents . They have been synthesized and evaluated both in vitro and in silico, showing activity against pathogenic bacterial strains . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Compounds with a similar structure have been evaluated for their cytotoxic activities against tumor cell lines . The ability to selectively kill cancer cells while sparing healthy cells is a significant area of research in the development of chemotherapeutic agents.
Neuropharmacology
Given the compound’s interaction with brain-associated hCA VII, there is potential for research applications in neuropharmacology . It could help in understanding neuronal excitation and the treatment of neuropathic pain, as well as providing insights into the role of hCA VII in the brain.
Safety And Hazards
Future Directions
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current challenge in medicinal chemistry . Triazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential is a promising direction for future research .
properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5OS/c1-21-30-29-34(31-21)28(35)27(36-29)26(24-15-9-4-10-16-24)33-19-17-32(18-20-33)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26,35H,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUANDBDUCMMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.